

Application Notes and Protocols for G244-LM in In Vivo Imaging

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Compound of Interest

Compound Name: G244-LM
Cat. No.: B15544423

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Introduction

The **G244-LM** is a robust, genetically engineered glioma cell line specifically developed for preclinical in vivo imaging studies. This cell line is characterized by stable expression of both firefly luciferase and the fluorescent protein mCherry, enabling dual-modality imaging of tumor growth and metastasis. These application notes provide a comprehensive overview of the utility of the **G244-LM** cell line for in vivo imaging and detailed protocols for its use in preclinical research settings. The dual reporters allow for both sensitive bioluminescence imaging (BLI) for tracking tumor burden and fluorescence imaging (FLI) for higher-resolution applications.

Core Applications

- **Longitudinal Monitoring of Tumor Growth:** The stable luciferase expression allows for non-invasive, longitudinal monitoring of tumor growth and burden in living animals, reducing the number of animals required for a study.
- **Evaluation of Therapeutic Efficacy:** **G244-LM** is an ideal model for assessing the efficacy of novel anti-cancer therapies by tracking changes in tumor size over time in response to treatment.
- **Metastasis and Biodistribution Studies:** The dual-reporter system enables the tracking of metastatic dissemination and the biodistribution of tumor cells to various organs.

- Drug Delivery and Targeting Studies: The fluorescent reporter can be used to visualize the co-localization of fluorescently-labeled therapeutic agents with the tumor cells.

Quantitative Data Presentation

Table 1: In Vivo Bioluminescence Imaging of G244-LM Tumor Growth

Days Post-Implantation	Average Tumor Bioluminescence (Photons/s/cm ² /sr) - Vehicle Control	Average Tumor Bioluminescence (Photons/s/cm ² /sr) - Test Compound
7	1.5 x 10 ⁶	1.4 x 10 ⁶
14	8.2 x 10 ⁷	3.1 x 10 ⁷
21	4.5 x 10 ⁸	9.8 x 10 ⁷
28	1.2 x 10 ⁹	2.5 x 10 ⁸

Table 2: Correlation of Imaging Modalities for Tumor Burden Assessment

Animal ID	Bioluminescence (Photons/s)	Fluorescence (Arbitrary Units)	Tumor Volume (mm ³ by MRI)
G244-LM-01	9.8 x 10 ⁸	6.2 x 10 ⁵	110
G244-LM-02	1.1 x 10 ⁹	7.1 x 10 ⁵	125
G244-LM-03	8.5 x 10 ⁸	5.9 x 10 ⁵	102

Experimental Protocols

Protocol 1: Orthotopic G244-LM Glioma Model Generation

This protocol describes the stereotactic implantation of **G244-LM** cells into the brains of immunocompromised mice to establish an orthotopic glioma model.

Materials:

- **G244-LM** cells
- Culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin)
- Trypsin-EDTA
- Phosphate-buffered saline (PBS)
- Anesthetic (e.g., isoflurane)
- Stereotactic injection apparatus
- Hamilton syringe with a 30-gauge needle
- Immunocompromised mice (e.g., nude or SCID)

Procedure:

- Culture **G244-LM** cells to 80-90% confluency.
- Harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS at a concentration of 1×10^5 cells/ μ L.
- Anesthetize the mouse using isoflurane and mount it on the stereotactic frame.
- Create a small incision in the scalp to expose the skull.
- Using a sterile drill bit, create a small burr hole at the desired coordinates for intracerebral injection (e.g., 2 mm lateral and 1 mm anterior to the bregma).
- Slowly lower the Hamilton syringe needle to the target depth (e.g., 3 mm).
- Inject 5 μ L of the cell suspension (5×10^5 cells) over 5 minutes.
- Slowly retract the needle and suture the scalp incision.
- Monitor the animal until it has fully recovered from anesthesia.

Protocol 2: In Vivo Bioluminescence Imaging (BLI)

This protocol details the procedure for performing BLI to monitor tumor growth.

Materials:

- D-luciferin potassium salt
- Sterile PBS
- In vivo imaging system with a cooled CCD camera
- Anesthetic (isoflurane)

Procedure:

- Prepare a stock solution of D-luciferin in PBS (e.g., 15 mg/mL).
- Anesthetize the tumor-bearing mouse using isoflurane.
- Administer D-luciferin via intraperitoneal (IP) injection at a dose of 150 mg/kg.[\[1\]](#)
- Wait for 10-15 minutes for the substrate to distribute.
- Place the mouse in the imaging chamber of the in vivo imaging system.
- Acquire bioluminescent images with an exposure time of 1-5 minutes, depending on the signal intensity.
- Analyze the images using appropriate software to quantify the light emission from the tumor region.

Protocol 3: Ex Vivo Organ Imaging

This protocol is for imaging dissected organs to confirm metastasis or assess biodistribution.

Materials:

- Surgical tools for dissection

- In vivo imaging system

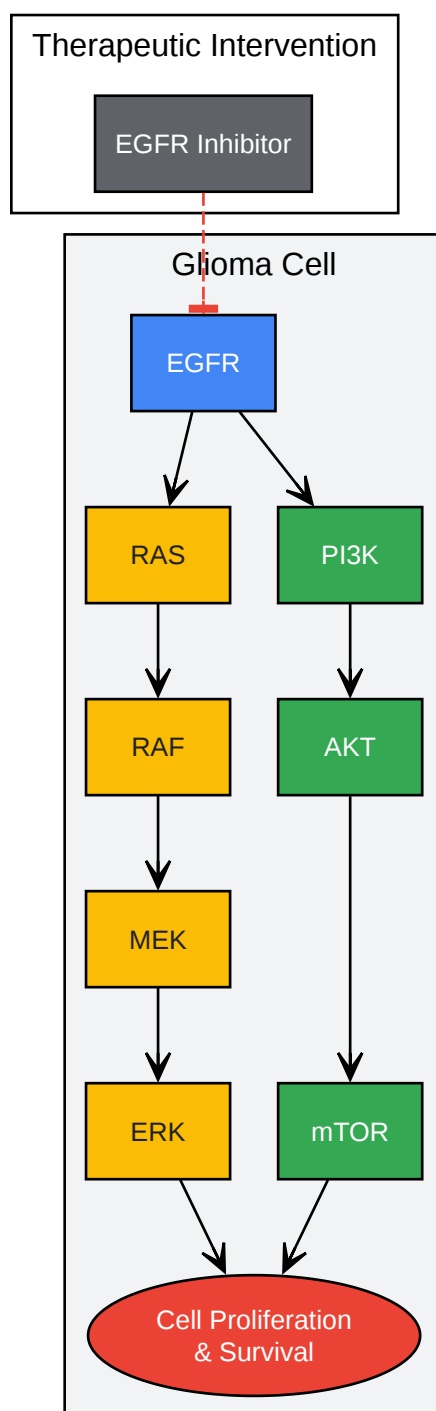
Procedure:

- Following the final in vivo imaging session, euthanize the mouse.
- If performing BLI, inject D-luciferin 10 minutes prior to euthanasia.
- Dissect the organs of interest (e.g., brain, lungs, liver, spleen, kidneys).[2]
- Arrange the organs in a petri dish and place them in the imaging chamber.
- Acquire both bioluminescent and fluorescent images of the organs.

Signaling Pathways and Workflows

G244-LM as a Tool to Monitor EGFR Pathway Inhibition

The epidermal growth factor receptor (EGFR) signaling pathway is frequently hyperactivated in glioblastoma and is a key therapeutic target.[3] The **G244-LM** model can be utilized to assess the in vivo efficacy of EGFR inhibitors. A reduction in tumor growth, as measured by a decrease in bioluminescence, can indicate a positive therapeutic response to the inhibition of this pathway.

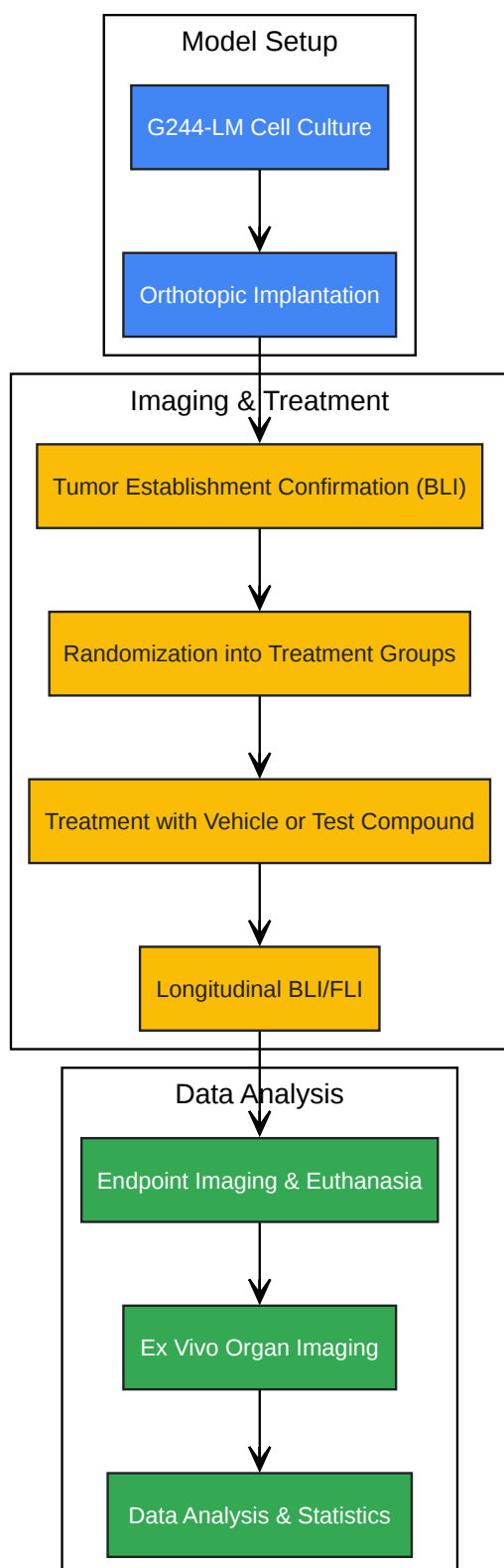


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Caption: EGFR signaling pathway in glioma and the point of therapeutic intervention.

Experimental Workflow for a Preclinical Study using G244-LM

The following diagram outlines a typical workflow for a preclinical drug efficacy study using the **G244-LM** model.



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Caption: Experimental workflow for a preclinical study using the **G244-LM** model.

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